(5E)-1-(3,4-dimethylphenyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(3,4-dimethylphenyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazinane ring substituted with dimethylphenyl and nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(3,4-dimethylphenyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the dimethylphenyl and nitrophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain product standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound’s derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(3,4-dimethylphenyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Benzylamine: An organic compound with applications in organic synthesis and pharmaceuticals.
Uniqueness: The unique combination of dimethylphenyl and nitrophenyl groups in the diazinane ring sets this compound apart from others, providing distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-11-5-7-15(8-13(11)3)22-19(25)16(18(24)21-20(22)26)9-14-6-4-12(2)17(10-14)23(27)28/h4-10H,1-3H3,(H,21,24,26)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRJDCFRASNSAA-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)C)[N+](=O)[O-])/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.